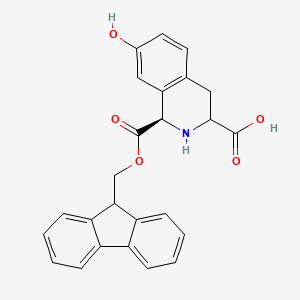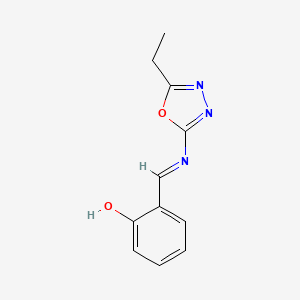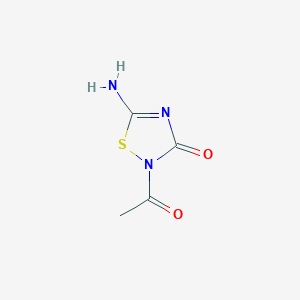
(R)-3-Methyltetrahydro-2H-thiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyltetrahydro-2H-thiopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,5-hexadiene with sulfur in the presence of a catalyst to form the thiopyran ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of ®-3-Methyltetrahydro-2H-thiopyran may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Methyltetrahydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other positions on the ring, using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, organometallic reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Various substituted thiopyran derivatives.
Aplicaciones Científicas De Investigación
®-3-Methyltetrahydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of ®-3-Methyltetrahydro-2H-thiopyran involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tetrahydrothiopyran: Lacks the methyl group at the third position.
3-Methylthiopyran: Similar structure but may differ in the degree of saturation.
Thiopyran: The parent compound without additional substituents.
Uniqueness: ®-3-Methyltetrahydro-2H-thiopyran is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiopyran derivatives and can lead to different applications and properties.
Propiedades
Fórmula molecular |
C6H12S |
|---|---|
Peso molecular |
116.23 g/mol |
Nombre IUPAC |
(3R)-3-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
WTPRCAYZVQKROM-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@H]1CCCSC1 |
SMILES canónico |
CC1CCCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
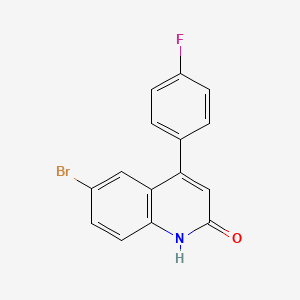
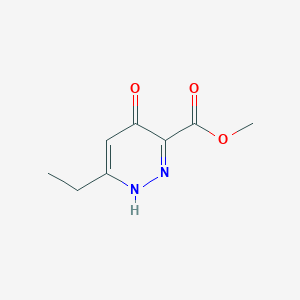

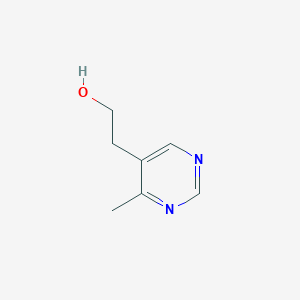

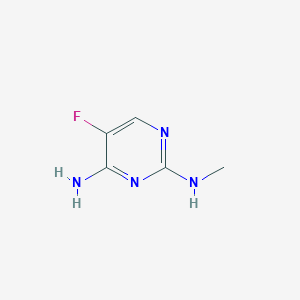
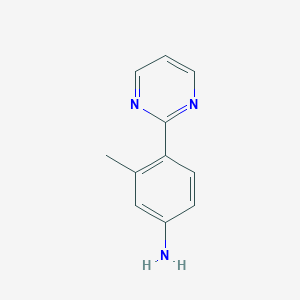
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)
